Sec-butyl 4-methylbenzenesulfonate
Overview
Description
Sec-butyl 4-methylbenzenesulfonate is a chemical compound that can be derived from sec-butylbenzene, a molecule that has been the subject of various studies. The compound itself is not directly discussed in the provided papers, but insights can be drawn from the reactions and properties of sec-butylbenzene.
Synthesis Analysis
The synthesis of sec-butyl 4-methylbenzenesulfonate would likely involve the sulfonation of sec-butylbenzene. The reaction of sec-butylbenzene with aluminum chloride has been studied, revealing a series of reactions including transalkylation, isomerization of the side chain, and dealkylation . These reactions provide a foundation for understanding the chemical behavior of sec-butylbenzene, which could be further modified to synthesize sec-butyl 4-methylbenzenesulfonate by introducing a sulfonate group at the para position of the benzene ring.
Molecular Structure Analysis
The molecular structure of sec-butylbenzene has been analyzed using UV spectroscopy and ab initio calculations . The study identified three conformers with different populations based on the arrangement of the side chain dihedral angle. The most populated conformer has a gauche arrangement, which could influence the reactivity and subsequent synthesis of sec-butyl 4-methylbenzenesulfonate. The presence of an alpha methyl group in sec-butylbenzene affects its conformational preferences, which would be an important consideration in the molecular structure analysis of sec-butyl 4-methylbenzenesulfonate.
Chemical Reactions Analysis
The chemical reactions of sec-butylbenzene, as induced by aluminum chloride, include transalkylation, isomerization, and dealkylation . These reactions are crucial in understanding the reactivity of the sec-butyl group attached to the benzene ring. For sec-butyl 4-methylbenzenesulfonate, similar reactivity patterns could be expected when introducing other functional groups or modifying the existing molecular structure.
Physical and Chemical Properties Analysis
While the physical and chemical properties of sec-butyl 4-methylbenzenesulfonate are not directly provided, the properties of sec-butylbenzene can offer some insights. The conformational analysis of sec-butylbenzene suggests that the physical properties such as melting and boiling points, as well as solubility, could be influenced by the conformation of the sec-butyl group . The chemical properties, including reactivity and stability, would be affected by the presence of the sulfonate group in sec-butyl 4-methylbenzenesulfonate, which is a strong electron-withdrawing group and could make the aromatic ring more susceptible to nucleophilic attack.
Scientific Research Applications
1. Catalyst in Synthesis Reactions
Sec-butyl 4-methylbenzenesulfonate has been employed in various synthesis reactions. A notable application is in coupling reactions of arylalkynes and aldehydes, leading to the synthesis of enones. Ionic liquids like 1-butyl-3-methyl-1H-imidazolium 4-methylbenzenesulfonate have been used as effective and recyclable media for these reactions, highlighting the importance of sec-butyl 4-methylbenzenesulfonate derivatives in catalysis and organic synthesis (Xu, Li, Xia, & Zhao, 2004).
2. Investigation in Combustion Processes
Research on sec-butylbenzene, a related compound to sec-butyl 4-methylbenzenesulfonate, has provided insights into combustion processes. Studies have focused on the pyrolysis and laminar flame propagation of sec-butylbenzene, contributing to a better understanding of the combustion characteristics of this class of compounds (Zhang et al., 2020).
3. Role in Structural Analysis
Sec-butyl 4-methylbenzenesulfonate analogues have been used in structural determination studies. For example, sec-butylbenzene has been investigated using spectroscopic methods and ab initio calculations, aiding in the understanding of molecular conformations and interactions (Robertson et al., 2008).
4. Stability Studies in Electrochemical Systems
Derivatives of sec-butyl 4-methylbenzenesulfonate have been evaluated for their stability in electrochemical systems. These studies are crucial for advancing battery technology and other applications where stable redox mediators are needed (Weber, Kohlhaas, & Figgemeier, 2022).
5. Synthesis of Complex Molecules
Sec-butyl 4-methylbenzenesulfonate plays a critical role in the synthesis of complex molecules, such as various drug candidates and polymers. Its use in the formation of multifunctional drug candidates demonstrates its versatility in organic synthesis (Li et al., 2014).
6. Exploration in Polymer Chemistry
The compound has applications in polymer chemistry, where it is used as an intermediate in the synthesis of alkylidenecyclopropanes. These intermediates are pivotal for accessing various alicyclic systems via metal-catalyzed reactions (Ojo, Inglesby, Negru, & Evans, 2014).
Safety And Hazards
Sec-butyl 4-methylbenzenesulfonate is classified as a Category 3 flammable liquid according to the GHS classification . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
butan-2-yl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3S/c1-4-10(3)14-15(12,13)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHWQTQILBGWRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OS(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398931 | |
Record name | butan-2-yl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sec-butyl 4-methylbenzenesulfonate | |
CAS RN |
715-11-7 | |
Record name | butan-2-yl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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